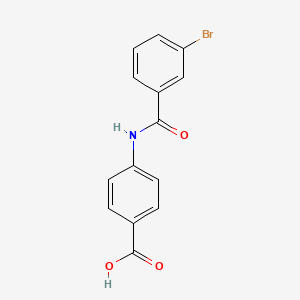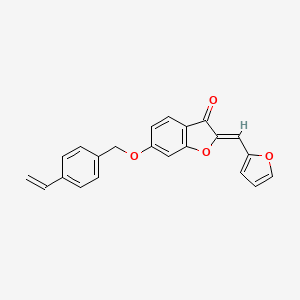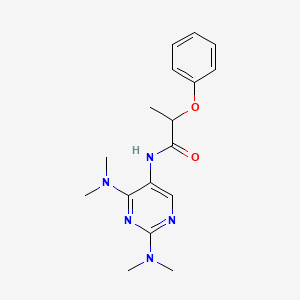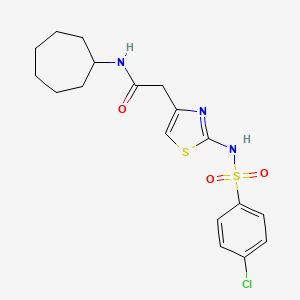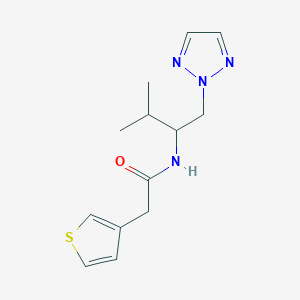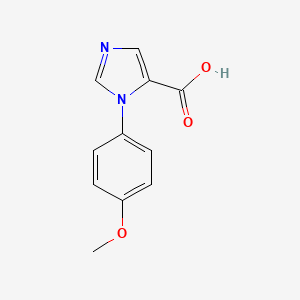
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step sequence of events that occur during a reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Photophysical Properties
Research on derivatives similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamide has explored their photophysical properties, particularly in the context of fluorescence and charge transfer excited states. For instance, the study of PRODAN derivatives, which share a structural resemblance, highlights the analysis of Stokes shifts and solvatochromism, suggesting applications in probing the microenvironment within complex biological systems due to their sensitive fluorescent response to solvent polarity (Lobo & Abelt, 2003).
Coordination Chemistry and Catalysis
The multifaceted coordination capabilities of naphthyridine-functionalized N-heterocyclic carbene, similar in complexity to the compound of interest, offer a pathway to novel catalytic systems and materials science applications. These derivatives have shown potential in transfer hydrogenation reactions, implying a role in synthetic chemistry and industrial processes (Sinha et al., 2009).
Anticonvulsant Activity
Compounds structurally related to this compound have been investigated for their pharmacological activities, including anticonvulsant effects. Such studies provide a foundation for the development of new therapeutic agents targeting central nervous system disorders, though this falls outside the direct request to exclude drug use and side effects (Rajak et al., 2010).
Anticancer Evaluation
Investigations into benzimidazole derivatives, which share a motif with the compound , have uncovered their potential as anticancer agents. These studies elucidate mechanisms of action and effectiveness against specific cancer cell lines, contributing to the ongoing search for novel oncological treatments (Salahuddin et al., 2014).
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds containing the dihydrobenzofuran unit have been extensively studied, revealing insights into novel synthetic routes and the creation of diverse chemical entities. Such research underpins the development of new materials and chemicals with tailored properties for various applications (Aleksandrov & El’chaninov, 2017).
Mecanismo De Acción
For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems to produce its effects.
Safety and Hazards
Information on safety and hazards includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-15(13-16-9-10-21-18(14-16)11-12-25-21)23-22(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,14-15H,11-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDJTIPRBSGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

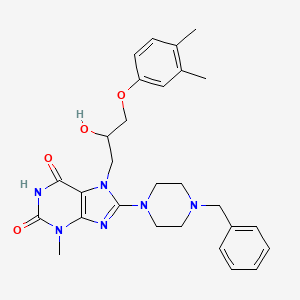

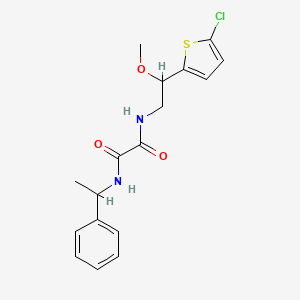
![2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide](/img/structure/B2809471.png)

![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole](/img/structure/B2809473.png)
